Cas no 921832-07-7 (N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide)

N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide structure
921832-07-7 structure
Product name:N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide
CAS No:921832-07-7
MF:C20H20FN3O5S
MW:433.453307151794
CID:6211317
PubChem ID:16826018

N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide
    • 921832-07-7
    • N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
    • F2237-0177
    • AKOS024630293
    • VU0490476-1
    • N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
    • N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
    • Inchi: 1S/C20H20FN3O5S/c1-28-18-9-7-16(13-19(18)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3
    • InChI Key: XLVKAMHWBRKUBW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)OC)OC)(NCCN1C(C=CC(C2C=CC(=CC=2)F)=N1)=O)(=O)=O

Computed Properties

  • Exact Mass: 433.11077008g/mol
  • Monoisotopic Mass: 433.11077008g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 759
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 106Ų

N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2237-0177-2μmol
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2237-0177-10μmol
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2237-0177-2mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2237-0177-75mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2237-0177-5μmol
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2237-0177-25mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2237-0177-40mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2237-0177-1mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2237-0177-5mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2237-0177-10mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
921832-07-7 90%+
10mg
$79.0 2023-05-16

Additional information on N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide

Introduction to N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide (CAS No. 921832-07-7)

N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 921832-07-7, represents a unique structural motif that combines elements of heterocyclic chemistry with sulfonamide functionality. The presence of a 4-fluorophenyl group and a 1,6-dihydropyridazin core suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents.

The molecular structure of N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide is characterized by its intricate arrangement of functional groups. The 4-fluorophenyl moiety is known to influence the electronic properties and binding affinity of molecules, making it a valuable component in medicinal chemistry. Additionally, the 1,6-dihydropyridazin scaffold is a well-studied heterocycle that has been explored for its pharmacological activity in various therapeutic contexts.

The sulfonamide group (-SO₂NH₂) is another critical feature of this compound, contributing to its potential biological activity. Sulfonamides are widely recognized for their antimicrobial properties and have been successfully utilized in the treatment of infections caused by bacteria and other pathogens. The combination of these functional groups in N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide suggests that it may exhibit a range of pharmacological effects.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives as potential therapeutic agents. These compounds have been investigated for their activity against various diseases, including cancer, inflammation, and infectious diseases. The structural features of N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide make it an attractive candidate for further exploration in this area.

The synthesis of this compound involves multiple steps and requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques and methodologies is essential to achieve the desired molecular structure. Researchers have been employing various strategies to improve the efficiency and scalability of the synthesis process.

One of the key challenges in the synthesis of N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide is the introduction of the correct stereochemistry at each functional group. This requires precise control over reaction conditions and the use of appropriate catalysts or reagents. Recent advances in synthetic chemistry have provided new tools for achieving this level of control.

The biological activity of N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3,4-dimethoxybenzene-1-sulfonamide has been evaluated through various in vitro and in vivo studies. These investigations have revealed promising results regarding its potential therapeutic applications. For instance, preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathogenesis.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N-{2-3-(4-fluorophenyl)-6-o x o - 1 , 6 - dihydrop y rid azin - 1 - yle thyl } - 3 , 4 - dim eth oxy b en zene - 1 - sul fon am ide and biological targets. These techniques have allowed researchers to predict binding affinities and optimize molecular structures for improved pharmacological activity.

In conclusion, N-{2- 3-( 4 - fluoro phen yl ) - 6 - ox o - 1 , 6 - dihy dro py rid azin - 1 - yle thyl } - 3 , 4 - dim eth oxy b en zene - 1 - sul fon am ide ( CAS No. 921832 - 07 - 7 ) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into novel therapeutic agents. Advances in synthetic chemistry and computational biology continue to enhance our understanding of its properties and applications.

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